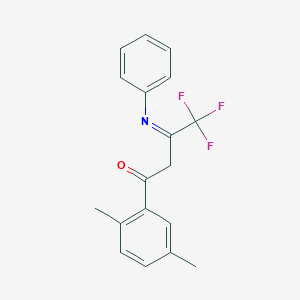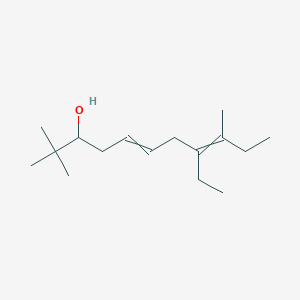
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol can be achieved through several methods. One common approach involves the reaction of specific alkenes with appropriate reagents under controlled conditions. For example, the compound can be synthesized by the reaction of 2,2,9-trimethylundeca-5,8-dien-3-one with ethyl magnesium bromide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile
Mechanism of Action
The mechanism of action of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Ergosta-5,8-dien-3-ol: A compound with similar structural features and biological activities.
Lanosta-8,24-dien-3-ol: Another related compound with potential therapeutic applications.
Uniqueness
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol stands out due to its unique combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
835596-27-5 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
8-ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol |
InChI |
InChI=1S/C16H30O/c1-7-13(3)14(8-2)11-9-10-12-15(17)16(4,5)6/h9-10,15,17H,7-8,11-12H2,1-6H3 |
InChI Key |
VBKDCJQDHBONPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)CC=CCC(C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


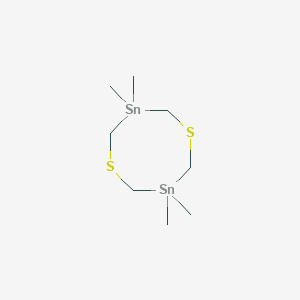
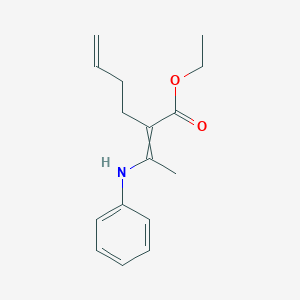
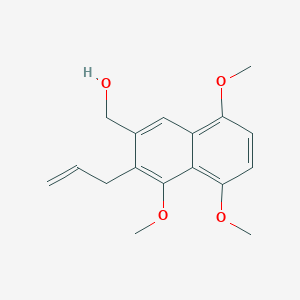
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

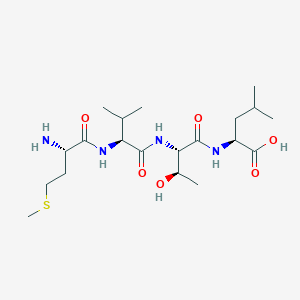
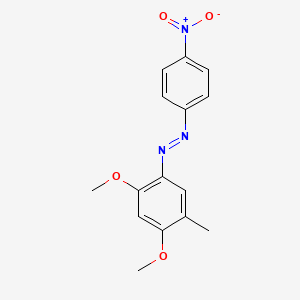
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
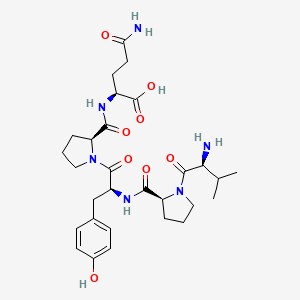
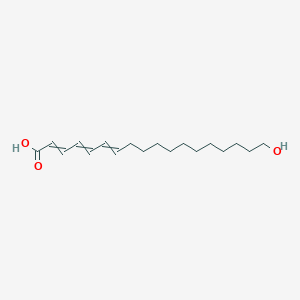
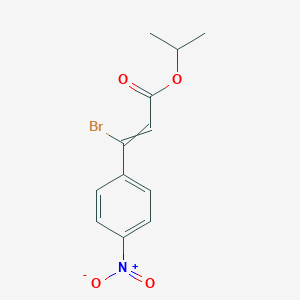
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
